![molecular formula C22H13FS B14224876 4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol CAS No. 824407-03-6](/img/structure/B14224876.png)
4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol is a complex organic compound characterized by its unique structure, which includes a thiol group and multiple ethynyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, which is used to form carbon-carbon bonds between an aryl halide and a terminal alkyne. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the ethynyl groups or the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
作用机制
The mechanism of action of 4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The ethynyl and phenyl groups can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
4-Fluoro-4’-(phenylethynyl)benzophenone: Similar structure but lacks the thiol group.
1-Ethynyl-4-fluorobenzene: Contains a single ethynyl group and a fluorine atom, but lacks the additional phenyl and thiol groups.
Uniqueness
4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol is unique due to the presence of both ethynyl and thiol groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it particularly valuable in applications requiring specific interactions with biological molecules or the formation of complex molecular structures.
属性
CAS 编号 |
824407-03-6 |
|---|---|
分子式 |
C22H13FS |
分子量 |
328.4 g/mol |
IUPAC 名称 |
4-[2-[3-fluoro-4-(2-phenylethynyl)phenyl]ethynyl]benzenethiol |
InChI |
InChI=1S/C22H13FS/c23-22-16-19(7-6-18-10-14-21(24)15-11-18)9-13-20(22)12-8-17-4-2-1-3-5-17/h1-5,9-11,13-16,24H |
InChI 键 |
KJUXKRAYBWPBFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)C#CC3=CC=C(C=C3)S)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


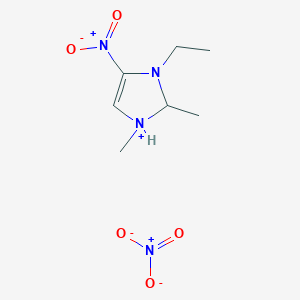

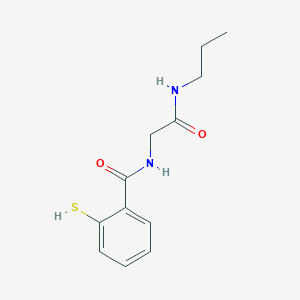
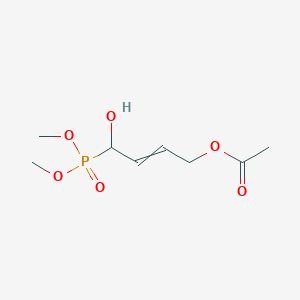
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)
![{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B14224831.png)


![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)
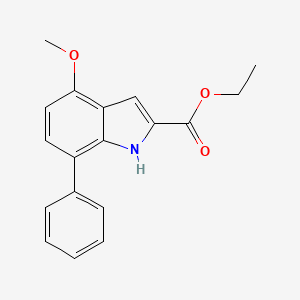
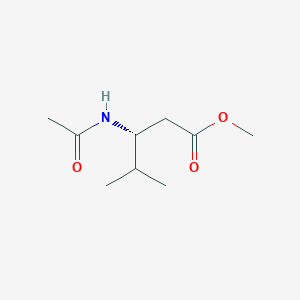
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol](/img/structure/B14224886.png)
